molecular formula C15H11F2N5O2 B5730055 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

Katalognummer B5730055
Molekulargewicht: 331.28 g/mol
InChI-Schlüssel: FRCXYJPYXGFFPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as TAK-915, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to have significant effects on the central nervous system.

Wirkmechanismus

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide acts as a selective negative allosteric modulator of GABAA receptors containing α5 subunits. This results in the modulation of GABAergic neurotransmission, which has been shown to play a crucial role in the regulation of anxiety, depression, and cognitive function. This compound has been shown to increase the release of acetylcholine in the prefrontal cortex, which is associated with improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the central nervous system, particularly in the modulation of GABAergic neurotransmission. It has been shown to increase the release of acetylcholine in the prefrontal cortex, which is associated with improved cognitive function. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for GABAA receptors containing α5 subunits. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.

Zukünftige Richtungen

There are several potential future directions for the study of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide. One potential direction is the investigation of its therapeutic potential for the treatment of cognitive impairment associated with various neurological disorders, including Alzheimer's disease. Another potential direction is the study of its effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Further studies are also needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and toxicity.

Synthesemethoden

The synthesis of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide involves a series of chemical reactions that include the condensation of 2,6-difluorobenzoyl chloride with 2-methoxy-4-(1H-tetrazol-1-yl)aniline in the presence of potassium carbonate. The resulting product is then subjected to further reactions to form this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.

Wissenschaftliche Forschungsanwendungen

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have significant effects on the central nervous system, particularly in the modulation of GABAergic neurotransmission. This compound has been studied in animal models of various neurological disorders, including anxiety, depression, and cognitive impairment. These studies have shown promising results, suggesting that this compound may have therapeutic potential for the treatment of these disorders.

Eigenschaften

IUPAC Name

2,6-difluoro-N-[2-methoxy-4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O2/c1-24-13-7-9(22-8-18-20-21-22)5-6-12(13)19-15(23)14-10(16)3-2-4-11(14)17/h2-8H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCXYJPYXGFFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.